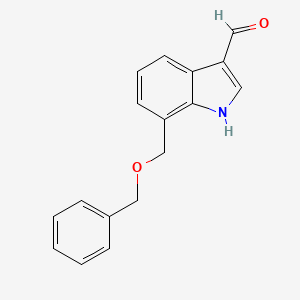

7-Benzyloxymethyl-1H-indole-3-carbaldehyde

描述

Structure

3D Structure

属性

CAS 编号 |

887576-00-3 |

|---|---|

分子式 |

C17H15NO2 |

分子量 |

265.31 g/mol |

IUPAC 名称 |

7-(phenylmethoxymethyl)-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C17H15NO2/c19-10-15-9-18-17-14(7-4-8-16(15)17)12-20-11-13-5-2-1-3-6-13/h1-10,18H,11-12H2 |

InChI 键 |

MTOISQKFJKXWST-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COCC2=C3C(=CC=C2)C(=CN3)C=O |

产品来源 |

United States |

Ii. Advanced Synthetic Methodologies for 7 Benzyloxymethyl 1h Indole 3 Carbaldehyde and Relevant Indole Derivatives

Methodologies for C3-Formylation of the Indole (B1671886) Core

The introduction of a formyl group at the C3 position of the indole nucleus is a crucial step in the synthesis of 7-Benzyloxymethyl-1H-indole-3-carbaldehyde. Several methods, ranging from classic name reactions to modern catalytic systems, can achieve this transformation with high selectivity.

The Vilsmeier-Haack reaction is a classic and highly efficient method for the 3-formylation of indoles. semanticscholar.org The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic iminium salt then attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired indole-3-carbaldehyde. wikipedia.orgyoutube.com

The reaction is generally applicable to electron-rich aromatic and heteroaromatic compounds. jk-sci.com For indole, the C3 position is the most electron-rich and therefore the most reactive site for electrophilic substitution. youtube.com

A catalytic version of the Vilsmeier-Haack reaction has been developed, which mitigates the need for stoichiometric amounts of the often harsh POCl₃. This catalytic cycle, enabled by a P(III)/P(V)=O system, provides a milder and more efficient route to indol-3-carboxaldehydes. rawdatalibrary.netfigshare.com This catalytic approach has also been successfully applied to the synthesis of C1-deuterated indol-3-carboxaldehydes using DMF-d7 as the deuterium (B1214612) source, achieving high levels of deuterium incorporation. rawdatalibrary.netorgsyn.org

Table 1: Vilsmeier-Haack Reaction of Indoles

| Reactants | Reagents | Product | Key Features |

|---|---|---|---|

| Indole | DMF, POCl₃, then H₂O | 1H-Indole-3-carbaldehyde | Classic, efficient method for 3-formylation. semanticscholar.org |

| Indole | DMF-d7, P(III)/P(V)=O catalyst | C1-Deuterated 1H-indole-3-carbaldehyde | Catalytic, mild conditions, high deuterium incorporation. rawdatalibrary.netorgsyn.org |

| N-Substituted-3-acetyl indole phenyl hydrazones | DMF, POCl₃ | 1-Phenyl-3-(N-substituted indol-3-yl) [1H] pyrazole-4-carboxaldehydes | Cyclization and formylation in one step. researchgate.net |

| 2,3,3-Trimethyl-3H-benzo[g]indole | DMF, POCl₃ | Benzo[g]indol-2-ylidene-malondialdehydes | Double formylation of the C-2 methyl group. sid.ir |

A highly efficient and environmentally benign method for the C3-selective formylation of indoles has been developed using an iron catalyst. organic-chemistry.orgthieme-connect.de This procedure utilizes formaldehyde (B43269) as the carbon source and aqueous ammonia, with air serving as the oxidant. organic-chemistry.orgthieme-connect.de The reaction is catalyzed by ferric chloride (FeCl₃), a cheap and non-toxic iron salt, at a low loading of 2 mol%. organic-chemistry.org

This method provides 3-formylindoles in moderate to excellent yields with relatively short reaction times and is compatible with a range of N-H and N-substituted indoles. organic-chemistry.org A key advantage of this protocol is its scalability, as it has been successfully applied to gram-scale syntheses. organic-chemistry.org

The proposed reaction mechanism involves the initial formation of an imine intermediate from formaldehyde and ammonia. Nucleophilic attack by the indole at the C3 position onto the imine, followed by an electron transfer process involving Fe(III) and molecular oxygen, leads to the formation of the C3-formylated product. organic-chemistry.org

Table 2: Iron-Catalyzed C3-Formylation of Indoles

| Substrate | Catalyst | Reagents | Yield |

|---|---|---|---|

| Indole | FeCl₃ (2 mol%) | Formaldehyde, Aqueous Ammonia, Air | 93% organic-chemistry.org |

| N-Substituted Indoles | FeCl₃ (2 mol%) | Formaldehyde, Aqueous Ammonia, Air | Moderate to Excellent organic-chemistry.org |

A metal-free approach for the C3-formylation of indoles can be achieved through iodide ion-mediated oxidative catalysis. One such method employs iodine as a catalyst in the presence of hexamethylenetetramine (HMTA) and activated carbon, with air as the oxidant. This system provides 3-formylindoles in moderate to excellent yields and is also applicable to gram-scale synthesis. researchgate.netsciencemadness.org The reaction is believed to proceed through radical intermediates, as the addition of a radical inhibitor like TEMPO significantly decreases the product yield. sciencemadness.org

Another variation utilizes potassium iodide as a catalyst in conjunction with tert-butyl peroxybenzoate as a co-oxidant. nih.gov This system can achieve a one-pot dual functionalization of indoles, leading to simultaneous C3-formylation and N-aminomethylation. nih.gov

A plausible mechanism for the iodine-catalyzed reaction involves the generation of a radical cation from the indole through interaction with an iodine radical. This is followed by fragmentation to form an iminium cation, which is then attacked by another indole molecule at the C3 position. sciencemadness.org The resulting intermediate undergoes further oxidation and rearrangement to yield the 3-formylindole.

Table 3: Iodide-Mediated C3-Formylation of Indoles

| Catalyst | Reagents | Key Features |

|---|---|---|

| Iodine, Activated Carbon | Hexamethylenetetramine (HMTA), Air | Metal-free, scalable, proceeds via radical intermediates. researchgate.netsciencemadness.org |

| Potassium Iodide | tert-Butyl peroxybenzoate | One-pot dual C3-formylation and N-aminomethylation. nih.gov |

Metal-Free C3-Formylation Approaches

Convergent and Divergent Synthetic Routes to this compound

The synthesis of polysubstituted indoles like this compound can be approached through either convergent or divergent strategies. A convergent route would involve preparing the C7-substituted indole and the C3-formyl precursor separately before combining them, which is less common for this type of substitution pattern. A more prevalent approach is a divergent or sequential linear synthesis, where a common indole starting material is functionalized step-by-step at the required positions.

Sequential Functionalization Strategies for C7 and C3 Positions

The functionalization of the indole ring presents a significant regiochemical challenge. The pyrrole (B145914) ring's inherent electronic properties make the C3 position the most nucleophilic and reactive site, followed by the C2 position. rsc.org Direct functionalization of the benzene (B151609) core, particularly at the C7 position, is considerably more difficult to achieve and typically requires specialized strategies to override the natural reactivity of the indole nucleus. acs.orgnih.gov

Achieving a 3,7-disubstitution pattern as seen in this compound generally requires a carefully planned sequence of reactions. The most logical strategy involves first directing functionalization to the less reactive C7 position, followed by the introduction of the aldehyde group at the highly reactive C3 position.

C7-Functionalization: Modern synthetic methods have enabled the selective functionalization of the C7 position through C-H activation, often facilitated by a directing group (DG) installed on the indole nitrogen. researchgate.net These directing groups coordinate to a transition metal catalyst, bringing it into close proximity to the C7-H bond and enabling its selective activation and subsequent functionalization.

A plausible synthetic sequence could be:

Protection/Direction: The indole nitrogen is first protected with a group that can also act as a directing group. Bulky groups like pivaloyl or phosphinoyl (e.g., N-P(O)tBu₂) have proven effective in directing metallation to the C7 position. acs.orgnih.gov

C7-H Activation and Borylation: A transition-metal-free approach involves chelation-assisted C-H borylation using reagents like BBr₃. The directing group at the N1 position can selectively deliver the boron species to the C7 position. acs.orgnih.gov This creates a C7-borylated indole intermediate.

Suzuki Coupling: The resulting C7-boroindole can then undergo a palladium-catalyzed Suzuki coupling reaction with a suitable electrophile, such as benzyloxymethyl bromide, to install the desired side chain at the C7 position.

C3-Formylation: With the C7 position successfully functionalized, the aldehyde group can be introduced at the C3 position. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic and highly efficient method for the formylation of electron-rich heterocycles like indole at the C3 position. ekb.eggoogle.com Recent advancements have also led to catalytic versions of this reaction. orgsyn.org

Deprotection: If the N1 directing group is still present, a final deprotection step is required to yield the target compound.

| Step | Transformation | Typical Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | N-Protection / Direction | Pivaloyl chloride, base (e.g., NaH) | Protect the N-H and direct subsequent reaction to C7. |

| 2 | C7-Borylation | BBr₃ or Iridium-catalyzed diboronation | Activate the C7 position for cross-coupling. acs.orgnih.gov |

| 3 | C7-Side Chain Installation | Benzyloxymethyl halide, Pd catalyst (e.g., Pd(PPh₃)₄), base | Introduce the benzyloxymethyl group via Suzuki coupling. |

| 4 | C3-Formylation | POCl₃, DMF (Vilsmeier-Haack Reaction) | Install the carbaldehyde group at the C3 position. ekb.eg |

| 5 | N-Deprotection | Base (e.g., K₂CO₃) or acid, depending on the protecting group | Remove the directing group to yield the final product. |

Iii. Reaction Pathways and Transformational Chemistry of 7 Benzyloxymethyl 1h Indole 3 Carbaldehyde

Reactivity of the Aldehyde Functional Group at C3

The aldehyde group at the C3 position is a key site for molecular modification, enabling the construction of more complex indole-based structures. chemimpex.com Its reactivity is central to the synthetic utility of 7-Benzyloxymethyl-1H-indole-3-carbaldehyde.

The carbonyl carbon of the aldehyde at C3 is electrophilic and readily undergoes nucleophilic addition. chemshuttle.com This fundamental reaction class allows for the introduction of a wide array of substituents, forming the basis for the synthesis of diverse indole (B1671886) derivatives. These reactions typically proceed under mild conditions and can be catalyzed by either acid or base. The indole ring itself, being electron-rich, can also participate in nucleophilic additions, although the aldehyde at C3 is generally more reactive towards nucleophiles. nih.gov

A variety of nucleophiles can be employed in these reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these additions is generally high, with the nucleophile attacking the carbonyl carbon. nih.gov

Condensation reactions involving the C3-aldehyde are pivotal for elongating the carbon chain and constructing heterocyclic systems fused to the indole core. researchgate.net These reactions involve the initial nucleophilic addition to the aldehyde followed by the elimination of a small molecule, typically water.

The reaction of this compound with primary amines or hydrazines readily forms Schiff bases, also known as imines. nih.govajchem-b.com This condensation reaction is typically catalyzed by a small amount of acid and proceeds by the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. ajchem-b.com

These Schiff bases are versatile intermediates in their own right and can be further modified. researchgate.netnveo.org For instance, they can be reduced to form secondary amines or used in cycloaddition reactions to construct more complex heterocyclic frameworks. The stability of these Schiff bases allows for their isolation and characterization by various spectroscopic methods. nih.gov

Table 1: Examples of Schiff Base Formation Reactions

| Amine/Hydrazine (B178648) Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|

| L-Amino Acids (e.g., Histidine, Glutamic Acid) | Corresponding Schiff Bases | Condensation | nih.gov |

| Aminophenols | Corresponding Schiff Bases | Condensation | nih.gov |

The aldehyde functionality at C3 is also amenable to classic carbon-carbon bond-forming condensation reactions like the Henry and Knoevenagel reactions.

The Henry reaction , or nitroaldol reaction, involves the base-catalyzed condensation of the aldehyde with a nitroalkane. researchgate.net This reaction is a powerful tool for the synthesis of β-nitro alcohols, which can be further transformed into other valuable functional groups. The reaction is typically promoted by a base, which deprotonates the nitroalkane to form a nitronate anion that acts as the nucleophile. A variety of bases, from simple amines to more complex catalytic systems, can be employed to facilitate this transformation. tci-thaijo.org

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid derivatives or imidazolidine-2,4-dione, in the presence of a weak base like piperidine (B6355638) or triethylamine. amazonaws.com This reaction leads to the formation of an α,β-unsaturated product. The Knoevenagel condensation is a versatile method for creating new carbon-carbon double bonds and is widely used in the synthesis of various biologically active molecules. amazonaws.com

Table 2: Henry and Knoevenagel Condensation Reactions

| Reaction Type | Reactant | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Henry Reaction | Nitroalkane | β-Nitro Alcohol/Nitroalkene | Base (e.g., Amines, Alkoxides) | researchgate.nettci-thaijo.org |

The aldehyde group at C3 can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for the diversification of the indole scaffold.

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 7-Benzyloxymethyl-1H-indole-3-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Aldehyde oxidases are enzymes that can catalyze the conversion of aldehydes to their corresponding carboxylic acids. nih.gov In a laboratory setting, common oxidizing agents can be employed for this purpose.

The resulting indole-3-carboxylic acid derivatives are valuable synthetic intermediates. nih.gov They can undergo further reactions, such as esterification or amidation, to produce a wide range of functionalized indole compounds.

Reactions Involving Activated Alkenes, e.g., Baylis-Hillman Type Reactions

The aldehyde functionality at the C3 position of the indole ring serves as a key electrophilic site for carbon-carbon bond-forming reactions. One of the most significant of these is the Baylis-Hillman (or Morita-Baylis-Hillman) reaction. wikipedia.orgyoutube.com This reaction typically involves the coupling of an activated alkene, such as an acrylate, acrylonitrile, or vinyl ketone, with an electrophile, in this case, the indole-3-carbaldehyde, under the catalysis of a nucleophile like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org

The general mechanism proceeds via the addition of the nucleophilic catalyst (commonly 1,4-diazabicyclo[2.2.2]octane, DABCO) to the activated alkene, generating a stabilized zwitterionic enolate. organic-chemistry.org This nucleophilic intermediate then attacks the carbonyl carbon of the this compound. A subsequent proton transfer and elimination of the catalyst yield a highly functionalized allylic alcohol product. The reaction is known for its high atom economy and the generation of densely functionalized products under mild conditions. wikipedia.org The resulting structure contains a hydroxyl group and an α,β-unsaturated system, which are valuable handles for further synthetic manipulations.

Reaction Scheme: Baylis-Hillman Reaction

Transformations Involving the Benzyloxymethyl Moiety at C7

The benzyloxymethyl group at the C7 position is primarily a protecting group for the 7-hydroxymethyl functionality. Its transformations mainly involve deprotection to reveal the alcohol or further modifications at the benzylic position.

The removal of the benzyl (B1604629) group (debenzylation) is a common transformation to unmask the hydroxyl group at the C7-methyl position. Standard methods for benzyl ether cleavage are applicable here. The most prevalent strategy is catalytic hydrogenation.

Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This process is generally clean and efficient, yielding 7-hydroxymethyl-1H-indole-3-carbaldehyde and toluene (B28343) as a byproduct.

Acid-catalyzed Cleavage: Strong acids, such as trifluoroacetic acid (TFA), can also be used for debenzylation, although this method can sometimes lead to side reactions on the electron-rich indole ring. clockss.orgepa.gov

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for cleaving certain benzyl ethers, particularly those with electron-donating groups on the benzyl ring, such as a p-methoxybenzyl (PMB) ether. clockss.orgepa.gov While the unsubstituted benzyl group is more robust, this method can be an option under specific conditions.

Beyond simple deprotection, the benzyloxymethyl group can undergo further transformations. Hydrogenation can be controlled to achieve different outcomes. Under forcing conditions, complete hydrogenolysis of the C-O bond can occur, potentially leading to the formation of the 7-methyl-1H-indole-3-carbaldehyde derivative.

Chemoselective hydrogenation is crucial when multiple reducible functional groups are present. Studies on related indole systems have shown that catalysts like 10% Pd/C can be used under specific flow hydrogenation conditions (controlling H₂ pressure, temperature, and flow rate) to selectively reduce certain functionalities while preserving others. rsc.org For instance, it is possible to achieve olefin reduction in the presence of benzyl groups, indicating that careful selection of catalysts and conditions is necessary to target the benzylic C-O bond without affecting other parts of the molecule. rsc.org

Modifications of the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized. This is often a necessary step to prevent unwanted side reactions or to modulate the electronic properties of the indole system in subsequent synthetic steps.

A variety of methods exist for the N-alkylation and N-acylation of indole-3-carbaldehydes. These reactions typically proceed by deprotonating the indole nitrogen with a base, followed by quenching with an electrophilic alkylating or acylating agent.

N-Alkylation: This can be achieved using various alkyl halides or other alkylating agents in the presence of a base. researchgate.net Copper-catalyzed methods have also been developed to facilitate the coupling of indoles with a broader range of partners, including dihalides. researchgate.net More advanced protocols, such as copper metallaphotoredox catalysis, allow for the N-alkylation with primary, secondary, and tertiary alkyl bromides under mild conditions. princeton.edu

N-Acylation: The introduction of an acyl group onto the indole nitrogen is a common strategy. This can be accomplished using reactive acyl sources like acyl chlorides in the presence of a base such as triethylamine. researchgate.net To improve functional group tolerance, milder and more stable acylating agents like thioesters have been employed, which react chemoselectively with the indole nitrogen in the presence of a base like cesium carbonate (Cs₂CO₃). beilstein-journals.org

| Transformation | Reagents and Conditions | Outcome | Reference |

| N-Alkylation | Alkylating reagent, KOH, K₂CO₃, DMF, Microwave irradiation or conventional heating | N-substituted indole-3-carbaldehyde | researchgate.net |

| N-Alkylation/Arylation | Dihalides, CuI, K₂CO₃, DMF, Reflux | N-substituted indole-3-carbaldehyde | researchgate.net |

| N-Alkylation | Alkyl bromides, Ir(III) photocatalyst, Cu(II) salt, Blue light irradiation | N-alkylated indole | princeton.edu |

| N-Acylation | Acyl chlorides, Triethylamine, DMAP, Room temperature | N-acylated indole-3-carbaldehyde | researchgate.net |

| N-Acylation | Thioesters, Cs₂CO₃, Xylene, 140 °C | N-acylated indole | beilstein-journals.org |

The protection of the indole nitrogen is a critical strategic consideration in the multi-step synthesis of complex indole derivatives. The choice of the N-protecting group can significantly influence the reactivity and outcome of subsequent reactions. rsc.org

Directing Reactivity: An N-protecting group can prevent N-alkylation or N-acylation when transformations are desired at other positions, such as the C3-aldehyde. It also modulates the nucleophilicity of the indole ring.

Influencing Reaction Pathways: The electronic nature of the protecting group is crucial. Electron-withdrawing groups (e.g., sulfonyl, pivaloyl) decrease the electron density of the indole ring, making it less susceptible to electrophilic attack. mdpi.org Conversely, electron-donating groups can enhance the reactivity of the ring. rsc.org For example, computational studies on gold-catalyzed reactions of indole derivatives have shown that electron-donating and electron-withdrawing N-protecting groups can lead to completely different reaction pathways and products. rsc.org

Facilitating Specific Transformations: Some protecting groups are designed for easy removal under specific, mild conditions, allowing for their strategic introduction and cleavage at appropriate stages of a synthetic sequence. For instance, the 2-phenylsulfonylethyl group can be readily removed with a base, offering an alternative to standard protecting groups. researchgate.net The thermal reversibility of adducts formed with reagents like 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) provides a method for protecting the indole's 2,3-double bond, which can be reversed by simple heating. researchgate.net

Iv. Derivatives and Analogues of 7 Benzyloxymethyl 1h Indole 3 Carbaldehyde

Structural Modifications at the C3-Formyl Group

The aldehyde functionality at the C3 position is a key site for chemical elaboration, enabling the synthesis of various derivatives through well-established organic reactions.

The condensation of the C3-aldehyde with primary amines, hydroxylamine (B1172632), and hydrazines provides access to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically straightforward and proceed under mild conditions. researchgate.netnih.govcapes.gov.brijpsjournal.comresearchgate.netrsc.orgredalyc.orgpeerj.com

Imines (Schiff Bases): The reaction with various primary amines, often catalyzed by a small amount of acid, yields the corresponding imines. researchgate.netnih.govcapes.gov.brijpsjournal.comresearchgate.netrsc.orgredalyc.orgpeerj.com The versatility of this reaction allows for the introduction of a wide range of substituents, influencing the electronic and steric properties of the resulting molecule. researchgate.netresearchgate.net

Oximes: Treatment of the aldehyde with hydroxylamine hydrochloride, typically in the presence of a base, leads to the formation of oximes. mdpi.comijprajournal.comresearchgate.netmdpi.comias.ac.in These reactions can sometimes yield a mixture of syn and anti isomers, and the ratio may be influenced by reaction conditions. mdpi.comresearchgate.netmdpi.com

Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines affords hydrazones. organic-chemistry.orgnih.govvjs.ac.vndergipark.org.trnih.gov This reaction is a common method for generating compounds with potential biological activity. vjs.ac.vndergipark.org.trnih.gov

| Derivative | Reagent | General Reaction Conditions |

| Imines (Schiff Bases) | Primary Amines (R-NH₂) | Mild acid catalysis, often in an alcohol solvent. researchgate.netijpsjournal.com |

| Oximes | Hydroxylamine (NH₂OH) | Often used as the hydrochloride salt with a base (e.g., NaOH, Na₂CO₃) in an alcohol or THF/water mixture. mdpi.comresearchgate.netmdpi.com |

| Hydrazones | Hydrazine (N₂H₄) or Substituted Hydrazines (R-NHNH₂) | Typically carried out in an alcohol solvent, sometimes with acid catalysis. organic-chemistry.orgnih.govvjs.ac.vn |

The aldehyde group can be readily oxidized to a carboxylic acid, which serves as a precursor for the synthesis of esters and amides.

Carboxylic Acids: Oxidation of the C3-formyl group to a carboxylic acid can be achieved using various oxidizing agents. wikipedia.org This transformation provides a key intermediate for further functionalization.

Esters: The resulting carboxylic acid can be esterified under standard conditions, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by conversion to an acyl chloride followed by reaction with an alcohol.

Amides: Amides can be prepared by coupling the carboxylic acid with an amine using a suitable coupling agent or by converting the carboxylic acid to an acyl chloride and reacting it with an amine.

The aldehyde at the C3 position is a suitable substrate for carbon-carbon bond-forming reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, to introduce alkene functionalities. wikipedia.orgmasterorganicchemistry.comnih.govambeed.comslideshare.nettcichemicals.comnih.govlibretexts.orgresearchgate.netyoutube.com

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide to convert the aldehyde into an alkene. masterorganicchemistry.comnih.govlibretexts.orgyoutube.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs a phosphonate (B1237965) carbanion, is a widely used modification of the Wittig reaction that often provides excellent E-selectivity in the formation of the alkene product. wikipedia.orgambeed.comslideshare.nettcichemicals.comresearchgate.net The dialkylphosphate byproduct of the HWE reaction is water-soluble, simplifying purification. wikipedia.orgambeed.com

| Reaction | Reagent Type | Product | Key Features |

| Wittig Reaction | Phosphonium Ylide | Alkene | Fixed double bond location. libretexts.org |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Predominantly E-Alkene | More nucleophilic and less basic carbanion than in the Wittig reaction; water-soluble byproduct. wikipedia.orgambeed.com |

Exploration of Substituent Effects at C7

The substituent at the C7 position of the indole (B1671886) ring plays a crucial role in modulating the electronic properties and reactivity of the entire molecule.

The synthesis of analogues with different alkoxy or aryloxy groups at the C7 position allows for a systematic study of substituent effects. For instance, 7-methoxy-1H-indole-3-carbaldehyde can be synthesized from 2-methoxy-6-methyl-aniline. google.com The presence of different electron-donating or electron-withdrawing groups at this position can influence the nucleophilicity of the indole ring and the reactivity of the C3-aldehyde.

N-Substituted Analogues and Their Synthetic Utility in Derivatives of Indole-3-carbaldehyde

The functionalization of the indole nitrogen (N-substitution) in indole-3-carbaldehyde derivatives is a pivotal strategy in synthetic organic chemistry. This modification enhances the diversity of accessible structures and modulates the electronic properties of the indole ring, which in turn influences the reactivity of the C3-aldehyde group. N-substituted indole-3-carbaldehydes are valuable intermediates, serving as foundational building blocks for a wide array of more complex heterocyclic compounds and biologically relevant molecules. researchgate.netrsc.org The introduction of substituents at the N-1 position is a common and efficient method to create analogues with tailored properties, which can then be used in subsequent chemical transformations.

The synthetic utility of these N-substituted analogues is demonstrated through their participation in various chemical reactions, including condensations, cyclizations, and further functionalizations, to yield a diverse library of indole derivatives. rsc.orgscirp.org

N-Alkylation of Indole-3-carbaldehyde

A primary step in leveraging the synthetic potential of these analogues is the N-alkylation of the parent indole-3-carbaldehyde. This reaction is typically achieved by treating the indole with an alkyl halide in the presence of a base. The choice of reaction conditions, such as solvent and heating method (conventional or microwave irradiation), can significantly impact reaction times and yields. For instance, the N-alkylation of 1H-indole-3-carbaldehyde with various alkyl halides in a mixture of acetonitrile (B52724) and N,N-Dimethylformamide (DMF) produces the corresponding N-substituted products in good yields. mdpi.com Microwave-assisted organic synthesis has been shown to be a particularly efficient method, often leading to excellent yields and shorter reaction times.

Table 1: Synthesis of N-Substituted Indole-3-carbaldehyde Derivatives

| Starting Material | Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1H-Indole-3-carbaldehyde | Methyl Iodide | 1-Methyl-1H-indole-3-carbaldehyde | 87.28% | mdpi.com |

Utility in Claisen-Schmidt Condensation

Once synthesized, N-substituted indole-3-carbaldehyde derivatives serve as key electrophiles in condensation reactions. A prominent example is the Claisen-Schmidt condensation, where they react with methyl ketones in the presence of a base to form indolylchalcones (α,β-unsaturated ketones). These chalcones are themselves important synthetic intermediates. The reaction of N-substituted indole-3-carbaldehydes with 1-biphenyl-4-yl-ethanone illustrates this utility, yielding a series of indolylchalcone derivatives.

Table 2: Synthesis of Indolylchalcones from N-Substituted Indole-3-carbaldehydes

| N-Substituted Indole-3-carbaldehyde | Ketone | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 1-Methyl-1H-indole-3-carbaldehyde | 1-Biphenyl-4-yl-ethanone | Piperidine (B6355638)/Ethylene Glycol | (E)-3-(1-Methyl-1H-indol-3-yl)-1-(biphenyl-4-yl)prop-2-en-1-one |

Formation of Oxime and Semicarbazone Derivatives

N-substituted indole-3-carbaldehydes are also crucial precursors for synthesizing oximes and semicarbazones. The reaction with hydroxylamine hydrochloride yields the corresponding oxime derivatives, which can exist as syn and anti isomers. mdpi.comnih.gov These oximes are key intermediates in the synthesis of other compounds, such as indole phytoalexins. nih.gov Similarly, condensation with semicarbazide (B1199961) hydrochloride leads to the formation of semicarbazone derivatives, which are a class of compounds investigated for various biological activities. researchgate.net The presence of the N-substituent influences the stability and isomerization of the resulting oximes. For example, while the unsubstituted indole-3-carbaldehyde oxime is stable as the syn isomer, N-methyl and N-benzyl derivatives can be obtained as mixtures of both syn and anti isomers. mdpi.com

The synthetic pathway often involves a simple Schiff base reaction where the aldehyde group of the N-substituted indole condenses with the amino group of hydroxylamine or semicarbazide. mdpi.comresearchgate.net This highlights the role of N-substituted indole-3-carbaldehydes as versatile platforms for accessing a wide range of nitrogen-containing indole derivatives.

V. Applications in Complex Organic Synthesis and Building Block Chemistry

Utilization as a Key Intermediate in Multi-Step Syntheses of Advanced Compounds

7-Benzyloxymethyl-1H-indole-3-carbaldehyde serves as a crucial intermediate in the multi-step synthesis of a variety of complex and advanced compounds. Its utility is particularly noted in the development of novel therapeutic agents. The unique structure of this compound allows for modifications that can lead to the discovery of new drugs, with research highlighting its potential in the synthesis of compounds for treating cancer and neurological disorders. chemimpex.com The aldehyde functionality allows for easy derivatization, making it a valuable component in the synthesis of indole-based pharmaceuticals and agrochemicals. chemimpex.com

The stability and reactivity profile of this compound present advantages over similar compounds, making it an attractive option for chemists aiming to streamline their synthetic pathways. chemimpex.com In medicinal chemistry, it is employed to create bioactive molecules that target the central nervous system and inflammatory pathways. chemshuttle.com The benzyloxy group can be readily removed via hydrogenolysis, unmasking the parent indole-3-carbaldehyde for further functionalization, a key step in many synthetic sequences. chemshuttle.com

Precursor for Advanced Heterocyclic Scaffolds

Indole-3-carbaldehyde and its derivatives are well-established precursors for the synthesis of diverse heterocyclic systems due to the reactivity of the carbonyl group, which readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions. sigmaaldrich.com This makes them important starting materials for building a wide array of biologically active compounds and indole (B1671886) alkaloids. sigmaaldrich.com

While specific examples detailing the synthesis of quinoxalinones directly from this compound are not prevalent in the reviewed literature, the general synthesis of quinoxalinones often involves the reaction of o-phenylenediamines with α-keto acids or their equivalents. The aldehyde group of an indole-3-carbaldehyde can be oxidized to the corresponding glyoxylic acid, which can then undergo condensation and cyclization with a substituted o-phenylenediamine (B120857) to form a quinoxalinone ring fused to the indole system. This general strategy highlights the potential of this compound to serve as a precursor for such annulated systems after appropriate functional group manipulation.

Development of Fluorescent Probes and Materials in Organic Electronics

The indole scaffold is a known fluorophore, and derivatives of indole-3-carbaldehyde are utilized in the development of fluorescent probes and materials for organic electronics. chemimpex.com this compound can be used to create fluorescent probes for biological imaging, which can aid in the visualization of cellular processes. chemimpex.com Its incorporation into polymers or coatings can also impart specific chemical properties, making it a valuable component in the creation of advanced materials. chemimpex.com

Research has shown that polymers derived from indole-3-carbaldehyde can exhibit fluorescence. For example, a polymer of 1-allyl indole-3-carbaldehyde has been shown to exhibit blue fluorescence. This demonstrates the potential of appropriately functionalized indole-3-carbaldehydes, such as the 7-benzyloxymethyl derivative, to serve as monomers for the synthesis of fluorescent polymers with applications in materials science.

Contribution to the Synthesis of Libraries of Indole-Based Compounds

The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. Indole-3-carbaldehydes are ideal precursors for such synthetic endeavors due to their ability to participate in multicomponent reactions (MCRs). nih.gov MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly advantageous for the generation of compound libraries. nih.gov

Vi. Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in the Synthesis of 7-Benzyloxymethyl-1H-indole-3-carbaldehyde

The synthesis of this compound, like many other indole-3-carbaldehydes, is most commonly achieved through the Vilsmeier-Haack reaction. rsc.orgorganic-chemistry.org This reaction is a reliable method for formylating electron-rich aromatic rings. organic-chemistry.org The process involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution onto the indole (B1671886) ring.

The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). rsc.orgorganic-chemistry.org

Mechanism of Vilsmeier Reagent Formation:

The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃.

This is followed by the elimination of the chlorophosphate anion, which then attacks the carbonyl carbon.

Chloride is eliminated from the phosphorus-containing intermediate, and subsequent release of phosphate (B84403) leads to the formation of the electrophilic Vilsmeier reagent (chloroiminium ion).

Once formed, the Vilsmeier reagent acts as the electrophile in the formylation of the indole nucleus. The indole ring is highly nucleophilic, particularly at the C3 position, due to the electron-donating nature of the nitrogen atom. chim.it

Mechanism of Indole Formylation:

The π-electrons of the indole ring, specifically from the C3 position, attack the electrophilic carbon of the Vilsmeier reagent. This step is the rate-determining step.

This attack forms a resonance-stabilized cationic intermediate (a σ-complex).

A proton is then abstracted from the C3 position, restoring the aromaticity of the pyrrole (B145914) ring and forming an enamine-like intermediate.

The reaction mixture is then subjected to aqueous workup. The iminium intermediate is hydrolyzed to yield the final aldehyde product, this compound. orgsyn.org

Recent advancements have led to the development of catalytic versions of the Vilsmeier-Haack reaction, which aim to reduce the use of stoichiometric and caustic reagents like POCl₃. acs.orgnih.govfigshare.com These catalytic cycles, for instance using a P(III)/P(V)═O system, offer a milder and more efficient pathway for the formylation of indoles. acs.orgnih.govfigshare.com

A patent describing the synthesis of various substituted indole-3-carboxaldehyde (B46971) compounds confirms that reacting a substituted aniline (B41778) with a pre-formed Vilsmeier reagent, followed by heating, is a viable method for producing these compounds in high yields. google.com For this compound, the starting material would be 7-(benzyloxy)-1H-indole. chemsrc.com

Stereochemical Considerations in Transformational Reactions

The aldehyde functional group at the C3 position of this compound is a prochiral center, meaning it can be converted into a chiral center through an addition reaction. This opens up possibilities for stereoselective synthesis, where one stereoisomer is formed in preference to others.

The two faces of the planar carbonyl group are diastereotopic (or enantiotopic if the rest of the molecule is achiral). Nucleophilic attack on these faces will lead to the formation of two different stereoisomers (enantiomers or diastereomers). Controlling the stereochemical outcome of such reactions is a key challenge and a significant area of research in organic synthesis. numberanalytics.com

Strategies for Stereoselective Control:

Chiral Reagents: The use of chiral reducing agents (for the synthesis of chiral alcohols) or chiral organometallic reagents can lead to the preferential formation of one enantiomer.

Chiral Catalysts: Asymmetric catalysis is a powerful tool for achieving high stereoselectivity. numberanalytics.com A chiral catalyst can create a chiral environment around the aldehyde, directing the incoming nucleophile to one face of the carbonyl group over the other.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the indole nitrogen. numberanalytics.com This auxiliary can then direct a subsequent reaction at the aldehyde, after which the auxiliary is removed.

An example of a reaction where stereochemistry is crucial is the Povarov reaction, a [4+2] cycloaddition that can be used to synthesize complex heterocyclic structures from indole derivatives. researchgate.net By carefully selecting the catalyst, the reaction pathway can be directed to produce specific stereoisomers. researchgate.net

The table below summarizes the potential for stereoselective reactions at the C3-aldehyde group.

| Reaction Type | Reagent/Catalyst Type | Potential Chiral Product |

| Nucleophilic Addition | Chiral Boranes | Chiral Secondary Alcohol |

| Grignard Reaction | Chiral Ligands | Chiral Secondary Alcohol |

| Wittig Reaction | Chiral Phosphonium (B103445) Ylides | Chiral Alkenes (E/Z isomerism) |

| Aldol Condensation | Chiral Catalysts (e.g., Proline) | Chiral β-Hydroxy Aldehyde/Ketone |

Computational Chemistry Approaches to Understand Reactivity and Selectivity in Indole Functionalization

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and selectivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are frequently employed to model reaction mechanisms and predict the outcomes of chemical reactions.

A primary challenge in indole chemistry is controlling the site-selectivity of functionalization. nih.gov The indole ring has multiple potentially reactive sites: the C2 and C3 positions of the pyrrole ring, and the C4, C5, C6, and C7 positions of the benzene (B151609) ring. chim.it While electrophilic substitution typically occurs at the C3 position due to its higher electron density, directing functionalization to other positions is a significant synthetic challenge. chim.itnih.gov

Applications of Computational Chemistry in Indole Functionalization:

Predicting Reactivity: Computational methods can calculate the electron density at various positions on the indole ring. The Fukui function, for example, can be used to predict the most likely sites for electrophilic, nucleophilic, or radical attack. For this compound, calculations would confirm the high nucleophilicity of the C3 position before formylation and can help predict the reactivity of the remaining C-H bonds for further functionalization.

Elucidating Reaction Mechanisms: Computational studies can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity. For instance, the energy barriers for electrophilic attack at different positions of the indole ring can be calculated to explain the observed C3 selectivity.

Understanding Catalyst-Substrate Interactions: In catalyzed reactions, computational modeling can shed light on how a catalyst interacts with the indole substrate. This is particularly important in asymmetric catalysis, where understanding the geometry of the catalyst-substrate complex is key to explaining the observed stereoselectivity.

Designing Novel Reactions: By providing insights into reactivity and selectivity, computational studies can guide the design of new catalysts and reaction conditions to achieve desired transformations that are difficult to accomplish through traditional trial-and-error approaches. For example, computational screening can help identify suitable directing groups to achieve functionalization at the less reactive C4-C7 positions. nih.gov

The following table outlines key computational parameters and their significance in understanding the reactivity of the indole nucleus.

| Computational Parameter | Information Provided | Relevance to Indole Functionalization |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Predicts sites for electrophilic attack (e.g., C3). |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) indicates the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the ability to accept electrons. | The energy and localization of the HOMO are crucial for predicting reactivity towards electrophiles. |

| Calculated Reaction Energy Profiles | Determines the energy barriers (activation energies) for different reaction pathways. | Explains the observed regioselectivity (e.g., why C3 substitution is favored over C2). |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and donor-acceptor interactions within the molecule. | Provides a quantitative measure of the electron-donating ability of the nitrogen atom and its effect on the reactivity of the ring. |

Vii. Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes to the Compound

The classical methods for the synthesis of indole-3-carbaldehydes, while effective, often rely on harsh reagents and generate significant waste. Future research will undoubtedly gravitate towards the development of more sustainable and efficient synthetic pathways to 7-Benzyloxymethyl-1H-indole-3-carbaldehyde.

Greener Catalysis and Reaction Media: A primary focus will be the replacement of traditional stoichiometric reagents with catalytic systems. This includes the exploration of heterogeneous catalysts for easier separation and recycling, and the use of biocatalysts, such as enzymes, which can operate under mild, aqueous conditions. The use of environmentally benign solvents, or even solvent-free reaction conditions, will be a critical aspect of developing greener synthetic protocols.

Mechanochemistry: Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, presents a promising solvent-free alternative. Research into the mechanochemical synthesis of substituted indole-3-carbaldehydes could lead to highly efficient and environmentally friendly production methods for the target compound.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of enzymes for the specific synthesis of this compound. |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, potential for continuous flow processes. | Development of robust and highly active solid-supported catalysts. |

| Mechanochemistry | Solvent-free, high reaction rates, potential for novel reactivity. | Optimization of milling parameters and exploration of co-grinding agents. |

Exploration of Novel Reactivity Patterns for Further Derivatization

The inherent reactivity of this compound provides a foundation for the synthesis of a diverse array of derivatives. Future research will aim to uncover and exploit novel reactivity patterns of this molecule.

Aldehyde Group Transformations: Beyond standard aldehyde chemistry, such as oxidation to the carboxylic acid and condensation reactions chemimpex.com, future work could explore asymmetric transformations to introduce chirality, and multicomponent reactions to build molecular complexity in a single step. The development of novel catalytic systems for these transformations will be a key area of investigation.

Manipulation of the Benzyloxymethyl Group: The benzyloxymethyl group is not merely a passive substituent. While its removal via hydrogenolysis to yield the corresponding 7-hydroxymethyl derivative is a known transformation, exploring its reactivity under various conditions could lead to new derivatization strategies. For instance, selective oxidation of the benzylic position or its use as a directing group in C-H activation reactions on the indole (B1671886) ring could unlock new synthetic possibilities.

Table 2: Potential Derivatization Strategies

| Functional Group | Reaction Type | Potential Products |

| Aldehyde | Asymmetric Aldol Reaction | Chiral β-hydroxy indole derivatives |

| Aldehyde | Multicomponent Reactions (e.g., Ugi, Passerini) | Highly functionalized, complex indole structures |

| Benzyloxymethyl | Selective Oxidation | 7-Formyl or 7-carboxy indole derivatives |

| Benzyloxymethyl | C-H Activation Directing Group | Further functionalization of the indole core |

Integration into Flow Chemistry and Automation for Scalable Synthesis

To meet potential industrial demand for derivatives of this compound, the development of scalable and efficient manufacturing processes is crucial. Flow chemistry and automation are poised to play a pivotal role in this endeavor.

Continuous Flow Synthesis: Translating batch syntheses of indole derivatives to continuous flow processes offers numerous advantages, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for higher yields and purity. Future research will focus on designing and optimizing flow reactors for the key synthetic steps involved in the production of this compound and its derivatives. This includes the integration of in-line purification and analysis techniques.

Automated Synthesis Platforms: The use of automated synthesis platforms can significantly accelerate the discovery and optimization of new derivatives. By systematically varying reaction parameters and building blocks, these systems can rapidly generate libraries of compounds for screening in various applications. The integration of machine learning algorithms with automated synthesis could further enhance the efficiency of this process by predicting optimal reaction conditions and identifying promising molecular structures.

Expanding the Scope of Applications in Emerging Areas of Organic Chemistry and Materials Science

While substituted indole-3-carbaldehydes have traditionally been utilized as intermediates in medicinal chemistry chemimpex.comchemshuttle.com, future research will likely uncover their potential in a broader range of scientific disciplines.

Functional Materials: The indole nucleus is an electron-rich aromatic system, making indole derivatives interesting candidates for applications in materials science. Research into the incorporation of this compound and its derivatives into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a promising avenue. The benzyloxymethyl group can be used to tune the solubility and processing characteristics of these materials.

Fluorescent Probes and Sensors: The indole scaffold is known to exhibit fluorescence. By strategic modification of the this compound structure, it may be possible to develop novel fluorescent probes for bioimaging or for the detection of specific analytes. The aldehyde functionality provides a convenient handle for conjugation to other molecules or surfaces.

Supramolecular Chemistry: The ability of the indole N-H to act as a hydrogen bond donor and the presence of the carbonyl group make this compound an interesting building block for the construction of self-assembling supramolecular architectures. These organized structures could find applications in areas such as catalysis, drug delivery, and molecular recognition.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Benzyloxymethyl-1H-indole-3-carbaldehyde?

- Methodological Answer : The synthesis typically involves introducing the benzyloxymethyl group at the 7-position of an indole precursor. A common approach is alkylation using benzyl chloride or benzyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile. For example, refluxing indole-3-carbaldehyde derivatives with benzyl chloride and K₂CO₃ in acetonitrile/DMF (1:0.1 v/v) at 82–84°C for 12 hours achieves selective benzylation . Purification via recrystallization (ethanol-water) or chromatography ensures high purity.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- Spectroscopy : Use -NMR to identify aromatic protons (δ 7.2–8.4 ppm), the aldehyde proton (δ ~9.8–10.2 ppm), and benzyloxy methyl protons (δ ~4.5–5.0 ppm). IR confirms the C=O stretch (1635–1650 cm) .

- X-ray crystallography : Employ SHELXL or similar software for single-crystal refinement to resolve bond lengths/angles and verify regiochemistry .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Ethanol-water mixtures (e.g., 70:30 v/v) are effective due to the compound’s moderate polarity. For higher purity, DMF-water recrystallization is recommended, as demonstrated for structurally similar indole derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during benzyloxymethylation be addressed?

- Methodological Answer : Regioselectivity at the 7-position is influenced by steric and electronic factors. Use directing groups (e.g., electron-withdrawing substituents at the 3-position) to favor 7-substitution. Kinetic studies in acetonitrile at 60–80°C with controlled stoichiometry (1.7 eq benzyl chloride) minimize competing reactions . Computational modeling (DFT) of transition states can further predict optimal reaction pathways.

Q. What strategies resolve contradictions in spectral data or biological activity results?

- Methodological Answer :

- Comparative analysis : Cross-validate NMR/IR data with analogous compounds (e.g., 6-Iodo-1H-indole-3-carbaldehyde, where iodine’s electronegativity alters spectral profiles) .

- Replication : Repeat assays under standardized conditions (e.g., urease inhibition assays using the Berthelot method at 630 nm) to confirm reproducibility .

- Meta-analysis : Aggregate data from independent studies to identify outliers or systematic errors, as advocated in open-data frameworks for health research .

Q. How can this compound be utilized in enzyme inhibition studies?

- Methodological Answer :

- Assay design : Test inhibitory activity against targets like urease or kinases using dose-response curves (IC₅₀ determination). For example, pre-incubate the compound with urease in 96-well plates and quantify ammonia production spectrophotometrically .

- Structure-activity relationship (SAR) : Modify the benzyloxymethyl or aldehyde groups to assess their roles in binding. Compare with 4-Hydroxy-1H-indole-3-carbaldehyde, which lacks the benzyl group but shows probe potential in biochemical assays .

Q. What computational tools predict the compound’s reactivity or drug-likeness?

- Methodological Answer :

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict solubility (LogS), GI absorption, and CYP inhibition. The benzyl group may enhance lipophilicity (LogP ~2.5), requiring formulation optimization for bioavailability.

- Docking studies : Simulate interactions with biological targets (e.g., Flt3 kinase) using AutoDock Vina, leveraging indole’s planar structure for π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。